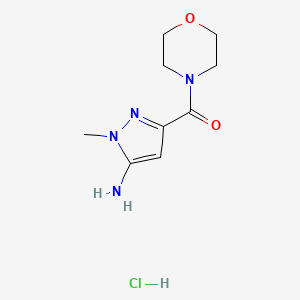
1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1-Methyl-3-morpholin-4-ylpropyl)amine” is a useful research chemical . It has a molecular weight of 158.24 and a molecular formula of C8H18N2O . Another related compound, “1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylic acid”, also serves as a useful research chemical .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-3-morpholin-4-ylpropyl)amine” can be represented by the SMILES stringCC(CCN1CCOCC1)N . For “1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylic acid”, the SMILES string is CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Methyl-3-morpholin-4-ylpropyl)amine” include a boiling point of 239.4 ℃ at 760 mmHg, a density of 0.969 g/cm3, and a LogP of 0.69410 . For “1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylic acid”, the boiling point is 523.1±50.0 ℃ at 760 mmHg, and the density is 1.5±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
One study focused on the synthesis and biological evaluation of a series of 1-arylpyrazoles as potent σ(1) receptor (σ(1)R) antagonists, highlighting the importance of the nature of the pyrazole substituents and the necessity of a basic amine for activity. Compound 28, a closely related compound, showed high activity in mouse models of neurogenic pain, making it an interesting candidate for further research in pain management and neurological disorders (J. Díaz et al., 2012).
Chemical Interactions and Fluorescence
Another study explored the interactions of certain ketone derivatives of propargylamines, including compounds with similar structural features, with arylhydrazines. These interactions led to the synthesis of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles, demonstrating marked fluorescent abilities. This research opens avenues for the development of novel fluorescent materials for various applications, such as biological labeling and sensors (I. Odin et al., 2022).
Antimicrobial and Anticholinesterase Activities
Further investigations into pyrazoline derivatives, structurally similar to the compound , revealed their potential as anticholinesterase agents. These findings suggest applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease and other neurodegenerative conditions (M. Altıntop, 2020).
Anticorrosive Properties
Research on bipyrazolic type organic compounds, including those with structural similarities to the compound of interest, demonstrated their inhibitory effects on the corrosion of pure iron in acidic media. These studies are crucial for the development of new anticorrosive agents for industrial applications (A. Chetouani et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-12-8(10)6-7(11-12)9(14)13-2-4-15-5-3-13;/h6H,2-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVZYDMRBASBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

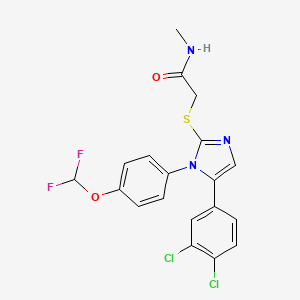
![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)
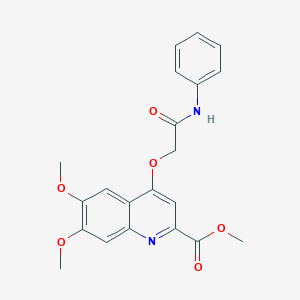
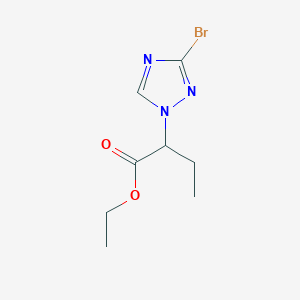
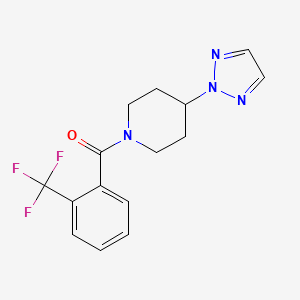
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2469164.png)
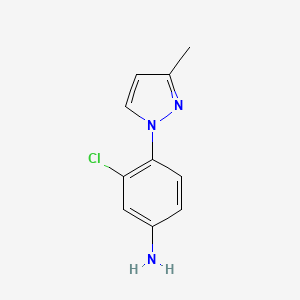
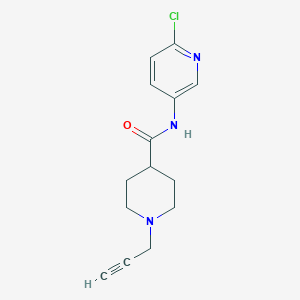
![N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2469169.png)
![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)
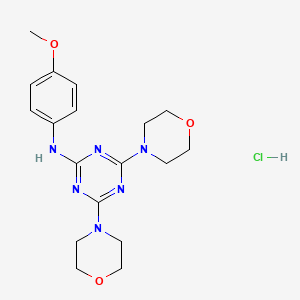
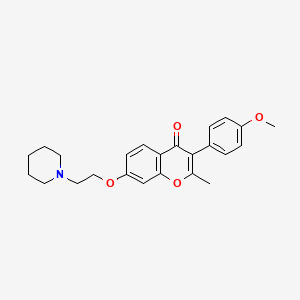
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2469174.png)
![2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2469175.png)